molecular formula C22H25N3O4 B2691775 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide CAS No. 954012-01-2

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

Cat. No. B2691775
CAS RN: 954012-01-2
M. Wt: 395.459
InChI Key: YZFSOOJIKUGZGS-UHFFFAOYSA-N
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Description

“N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide” is a complex organic compound. The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, which is a carbon skeleton of the poisonous polychlorinated dibenzodioxins (PCDDs), often called dioxins . The most harmful PCDD is 2,3,7,8-tetrachlorodibenzodioxin (TCDD) .


Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature . A suggested method for the synthesis of related compounds involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization . The acyl chloride is then added to an excess of piperidine .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the formation of 1,4-dioxane via pyrocatechol and the cleavage of the methyl group with LiOH have been suggested .

Scientific Research Applications

Cycloaddition Reactions

Research on stepwise cycloaddition reactions involving similar structural motifs, such as N-phenacylbenzothiazolium bromides with nitroalkenes, has been conducted to produce a mixture of isomeric compounds, demonstrating the synthetic versatility of related structures for generating diverse heterocyclic compounds. This process, which involves sequential dehydrogenation and cycloaddition reactions, showcases the potential of similar compounds in synthetic organic chemistry, particularly in the synthesis of tetrahydrobenzo and dihydrobenzo derivatives (Gong Jin et al., 2017).

Phosphazene Derivatives

The synthesis and characterization of novel phosphazene derivatives highlight the utility of complex organic molecules in creating materials with unique stereogenic and anisochronic properties. These compounds, derived from reactions involving N2Ox donor-type aminopodand and dibenzo-diaza-crown ethers, underscore the potential application of similar chemical structures in the development of materials with specific optical and electronic properties (S. Bilge et al., 2006).

Orexin Receptor Mechanisms

Research on Orexin receptor mechanisms in relation to compulsive food consumption provides insights into the neurological applications of chemical compounds capable of modulating receptor activity. While the study focuses on selective antagonists for orexin receptors, it exemplifies the broader pharmacological interest in molecules that can influence neural pathways and receptor-mediated processes, which could extend to compounds with similar functional groups or activity profiles (L. Piccoli et al., 2012).

Metal-induced Tautomerization

The metal-induced tautomerization of oxazole and thiazole molecules into their corresponding carbene tautomers, followed by transmetalation to gold(i), demonstrates the reactivity and transformation potential of heterocyclic compounds under the influence of metal catalysts. This research highlights the role of similar compounds in catalysis and the synthesis of organometallic complexes, offering pathways to new materials and catalysts (J. Ruiz & B. F. Perandones, 2009).

Safety and Hazards

The safety and hazards associated with similar compounds have been discussed . Dibenzodioxin, which is a part of the compound, is a carbon skeleton of the poisonous polychlorinated dibenzodioxins (PCDDs), often called dioxins . The most harmful PCDD is 2,3,7,8-tetrachlorodibenzodioxin (TCDD) .

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c26-21(22(27)24-17-5-8-19-20(15-17)29-14-13-28-19)23-10-9-16-3-6-18(7-4-16)25-11-1-2-12-25/h3-8,15H,1-2,9-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFSOOJIKUGZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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